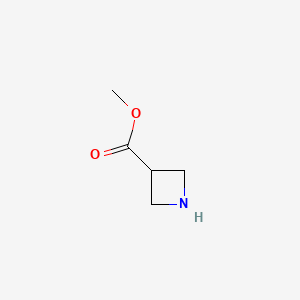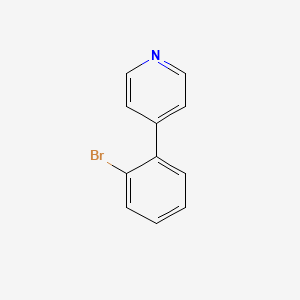
4-(2-Bromophenyl)pyridine
Übersicht
Beschreibung
“4-(2-Bromophenyl)pyridine” is a chemical compound with the molecular formula C11H8BrN and a molecular weight of 234.10 . .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, a new copolymer was synthesized via the reaction of a new pyridine-containing dibromo compound, 2,6-bis(4-bromophenyl)-4-(naphthalen-1-yl)pyridine, with a thiophene-based diboronic ester via Suzuki cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of “this compound” has been determined using various spectroscopic techniques. For example, X-ray diffraction has been used to determine the detailed structures of similar cyclometalated complexes .
Chemical Reactions Analysis
“this compound” can participate in various chemical reactions. For instance, it has been used in the synthesis of new pyridine and thienopyridine derivatives, which exhibited good to strong antimicrobial activity against microbial strains E. coli, B. mycoides, and C. albicans .
Physical And Chemical Properties Analysis
“this compound” is a solid at 20 degrees Celsius . It exhibits luminescence with emission peaks of 390–543 nm in dichloromethane solution under UV irradiation .
Wissenschaftliche Forschungsanwendungen
Quantitative Determination in Pharmaceuticals
4-(2-Bromophenyl)pyridine has been utilized in pharmaceutical analysis. A study by (Wagh, Kothari, & Lokhande, 2017) developed an HPLC method for the quantitative determination of (4-Bromophenyl) {Pyridine-2-yl} Acetonitrile, a process impurity in Brompheniramine Maleate. The method is specific, accurate, and suitable for quantifying impurities at the ppm level.
Antibacterial Applications
Research has explored the antibacterial properties of compounds related to this compound. A study by (Jasril et al., 2013) synthesized three pyridine chalcones, including a variant of this compound, which exhibited strong antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli.
Optical and Electronic Properties
The optical properties of polymers incorporating bromophenylpyridine units were investigated by (Koohmareh, Fallah, & Farnia, 2014). They synthesized copolymers with good solubility in organic solvents and determined their optical band gap energy, which is crucial for applications in electronics and photonics.
Luminescent Properties in Metal Complexes
A study by (Xu et al., 2014) explored cyclometalated complexes of 2-(4-bromophenyl)pyridine with palladium and iridium. These complexes exhibit luminescence, making them interesting for potential applications in materials science.
Structural Analysis
The molecular structure of compounds like 4-(4-Bromophenyl)-6-(1H-indol-3-yl)-2,2′-bipyridine-5-carbonitrile was examined by (Ramesh et al., 2009) to understand the spatial arrangement and interactions within these molecules, which can be foundational for designing new materials.
Crystal Structure in Quinoline Derivatives
The crystal structure of 4-(2-Bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione was studied by (Xiang, 2009). This work contributes to understanding the structural properties of such compounds, which can inform their application in various fields.
Nonlinear Optical Studies
(Menezes et al., 2016) synthesized a new derivative of chalcone including bromophenylpyridine and investigated its potential in optical limiting based on reverse saturable absorption, indicating its applicability in optoelectronics.
Surface Chemistry at Metal Interfaces
(Ren et al., 2018) studied the chemistry of a bromophenylpyridine derivative at metal surfaces using scanning tunneling microscopy, demonstrating its potential in surface chemistry and nanotechnology.
Radioiodinated Compounds for Imaging
(Yousefi et al., 2012) developed radioiodinated phenyl-imidazo[1,2-a]pyridines for imaging β-amyloid in Alzheimer’s disease, showing the diagnostic potential of such compounds.
Magnetic Properties in Cobalt Complexes
(Cui et al., 2008) synthesized cobalt complexes with pyridine-based ligands, including bromophenylpyridine derivatives, to study their magnetic properties, which can be crucial for material science applications.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 4-(2-Bromophenyl)pyridine is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound may also interact with N-heterocyclic carbenes (NHCs) and acetylacetonate (acac) in cyclometalated Pd (ii) and Ir (iii) complexes .
Mode of Action
The mode of action of this compound involves its participation in the SM coupling reaction. In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the SM coupling reaction. This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the compound has a melting point of 220-224 °c and a predicted boiling point of 3188±170 °C . Its predicted density is 1.426±0.06 g/cm3 . These properties may influence its bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling reaction . This reaction is widely used in the synthesis of biaryl compounds, which have applications in various fields including pharmaceuticals, agrochemicals, and materials science .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the SM coupling reaction is known for its mild and functional group tolerant reaction conditions . The compound is also relatively stable, readily prepared, and generally environmentally benign . These properties make it suitable for use in a variety of reaction conditions.
Eigenschaften
IUPAC Name |
4-(2-bromophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZVURXUOZUXDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101681-34-9 | |
| Record name | 4-(2-Bromophenyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


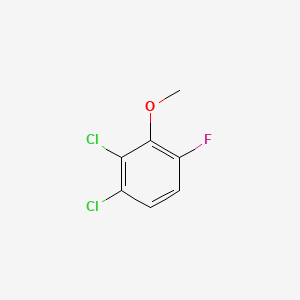
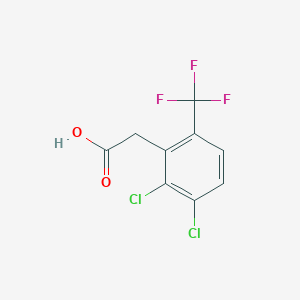
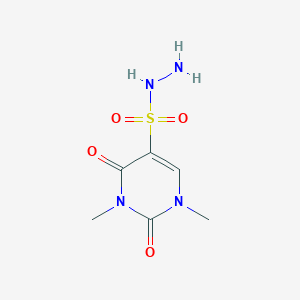
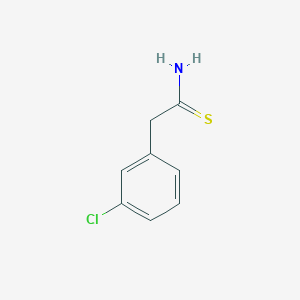
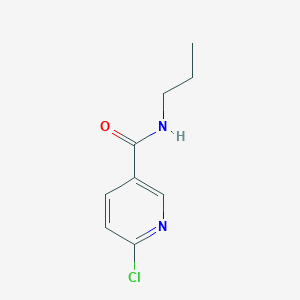
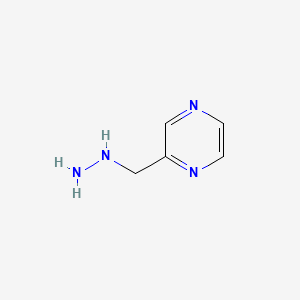
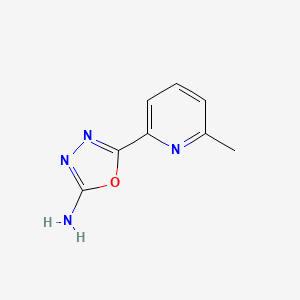

![[6-(Propan-2-yloxy)pyridin-3-yl]methanamine](/img/structure/B1357716.png)
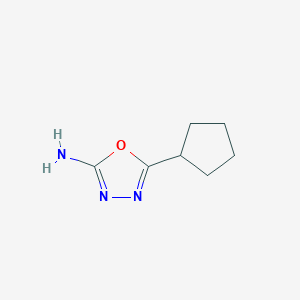
![2-[(2,3-Dichlorophenyl)formamido]acetic acid](/img/structure/B1357728.png)
amine](/img/structure/B1357731.png)
![2-[(4-Methylphenoxy)methyl]aniline](/img/structure/B1357735.png)
